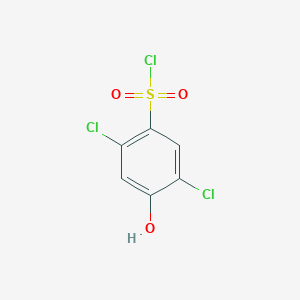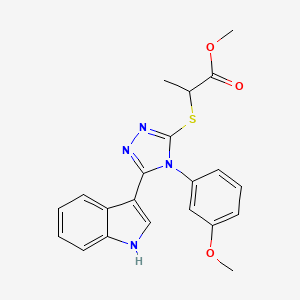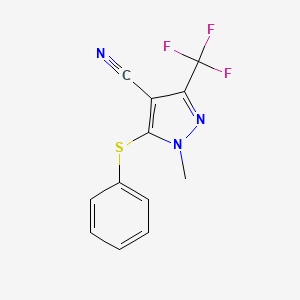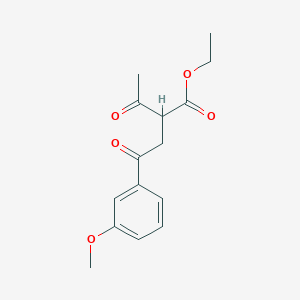![molecular formula C22H22N4O2 B2453304 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 477225-93-7](/img/structure/B2453304.png)
2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a compound with the molecular formula C18H13N3O . It’s a part of the class of organic compounds known as phenylpyrroles .
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been reported. The process involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol” are not available, related pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through various reactions .Physical and Chemical Properties Analysis
The compound “5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse:
- Eine Studie synthetisierte halogenierte Derivate dieser Verbindung und untersuchte ihre zytotoxischen Wirkungen auf Krebszelllinien. Bemerkenswerterweise erwies sich Verbindung 5k als potenter Inhibitor gegen EGFR, Her2, VEGFR2 und CDK2-Enzyme, mit IC50-Werten, die mit dem bekannten TKI Sunitinib vergleichbar sind .
- Mechanistische Untersuchungen ergaben, dass Verbindung 5k in HepG2-Zellen einen Zellzyklusarrest und Apoptose induziert, was es zu einem potenziellen Apoptoseinduktor macht .
- Forschungsergebnisse:
- Forschungsergebnisse:
- Forschungsergebnisse:
Krebstherapie und Kinasehemmung
RIPK1-Hemmung und Modulation der Nekroptose
Antituberkulose-Aktivität
Arzneimittelentwicklung und -optimierung
Molekular-Docking-Studien und Wirkstoffdesign
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen Bereichen ist, von der Krebstherapie bis hin zu antimikrobiellen Anwendungen. Forscher erforschen weiterhin ihr Potenzial, und weitere Studien werden Licht auf ihre genauen Mechanismen und ihre therapeutische Wirksamkeit werfen. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, inhibiting its activity . This inhibition disrupts the normal function of the kinase, leading to changes in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects multiple biochemical pathways. It primarily impacts the cell cycle regulation and DNA damage response pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have shown to have good absorption and distribution profiles
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cells . This is achieved through the inhibition of Serine/threonine-protein kinase Chk1, leading to disruptions in cell cycle regulation and DNA repair mechanisms . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other compounds or drugs can potentially alter its efficacy through drug-drug interactions
Biochemische Analyse
Biochemical Properties
The compound 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol is known to interact with various enzymes and proteins . It has been found to exhibit promising binding affinities against Bcl2 anti-apoptotic protein . This interaction suggests that the compound may play a role in regulating apoptosis, a process of programmed cell death that is crucial for maintaining cellular homeostasis .
Cellular Effects
This compound has been observed to exert effects on various types of cells and cellular processes . For instance, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This suggests that the compound may influence cell function by modulating cell cycle progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to induce changes in gene expression, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells . This suggests that the compound may influence cellular function by modulating the expression of key genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . For instance, it has been found to induce apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was increased significantly in treated MCF7 cells . These observations suggest that the compound may have long-term effects on cellular function, potentially influencing cell survival and DNA integrity .
Eigenschaften
IUPAC Name |
2-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-20-19(17-7-3-1-4-8-17)15-26(22(20)25-16-24-21)18-9-5-2-6-10-18/h1-10,15-16,27H,11-14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSPMCLVRFFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)
![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)
![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)




![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)
![4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2453244.png)
